

The Intricate Dance of Structure and Activity: A Technical Guide to GPER Agonists

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Compound of Interest

Compound Name: *GPER activator 1*

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For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), a key player in mediating rapid, non-genomic estrogenic signals, has emerged as a compelling therapeutic target for a multitude of diseases, including cancer, cardiovascular disorders, and neuroinflammatory conditions. The development of selective GPER agonists has been instrumental in dissecting its physiological and pathological roles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of GPER agonists, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core chemical scaffolds, the impact of structural modifications on binding affinity and efficacy, and the downstream signaling cascades initiated by these agonists.

Core Structural Scaffolds of GPER Agonists

The landscape of GPER agonists is diverse, encompassing both steroidal and non-steroidal compounds. While the endogenous ligand 17 β -estradiol binds to GPER, its lack of selectivity has driven the development of synthetic agonists with improved receptor specificity.

1. Tetrahydro-3H-cyclopenta[c]quinoline Scaffold: The G-1 Series

The prototypical selective GPER agonist, G-1, is built upon a tetrahydro-3H-cyclopenta[c]quinoline core. This scaffold has been extensively studied, and its SAR is a cornerstone of GPER pharmacology.

- The Ethanone Moiety is Crucial for Agonism: A key determinant of agonist activity in the G-1 series is the presence of an ethanone group at the 8-position of the quinoline ring. Removal or replacement of this group with a hydrogen atom, as seen in the antagonist G15, or an isopropyl group in the antagonist G36, abolishes agonistic activity and confers antagonistic properties. This suggests that the ethanone moiety is critical for inducing the conformational change in GPER required for signal transduction. Computational docking studies suggest this group may form important hydrogen bonds within the receptor's binding pocket, thereby stabilizing the active conformation.
- Substitutions on the Phenyl Ring Modulate Affinity: The 4-phenyl substitution on the cyclopenta[c]quinoline core is another critical feature. Modifications to this ring can significantly impact binding affinity. For instance, the bromo- and benzodioxolyl-substituents in G-1 contribute to its high affinity for GPER.

2. Selective Estrogen Receptor Modulators (SERMs) and Downregulators (SERDs)

Certain SERMs and SERDs, such as tamoxifen and fulvestrant, respectively, which are classically known for their interaction with nuclear estrogen receptors (ER α and ER β), also exhibit agonist activity at GPER. This dual activity complicates their pharmacological profiles but also provides a unique structural class for SAR studies. Their activity at GPER is thought to contribute to some of their non-genomic effects and, in some cases, to therapeutic resistance in cancer.

3. Phytoestrogens and Xenoestrogens

A variety of naturally occurring and synthetic compounds with estrogenic activity can also act as GPER agonists.

- Phytoestrogens: Isoflavones like genistein and daidzein, found in soy products, have been shown to bind to and activate GPER, contributing to their diverse biological effects.
- Xenoestrogens: Environmental estrogens, such as Bisphenol A (BPA), are also known to be GPER agonists. The potency of BPA at GPER is a subject of ongoing research and public health interest.

Quantitative Analysis of GPER Agonist Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of representative GPER agonists. These values provide a quantitative basis for comparing the activity of different structural classes.

Table 1: Binding Affinity (Ki) of GPER Agonists

Compound	Chemical Class	Ki (nM)	Cell Line/System	Reference
G-1	Tetrahydro-cyclopenta[c]quinoline	11	COS-7 cells transfected with GPER-GFP	[1]
17 β -Estradiol	Steroid	~3-10	Various	[2]
Tamoxifen	SERM	Lower affinity than G-1	Varies	
Fulvestrant	SERD	Lower affinity than G-1	Varies	
Genistein	Phytoestrogen	Varies	Varies	
Bisphenol A (BPA)	Xenoestrogen	Varies	Varies	

Table 2: Functional Potency (EC50/IC50) of GPER Agonists

Compound	Assay	EC50/IC50 (nM)	Cell Line	Reference
G-1	Calcium Mobilization	2	Not specified	
G-1	Inhibition of Cell Migration	0.7	SKBr3	[1]
G-1	Inhibition of Cell Migration	1.6	MCF-7	[1]
17 β -Estradiol	Calcium Mobilization	~1-10	Various	[3]
LNS8801	Inhibition of Cell Viability	245	ALCL cells	
Daidzein	Cell Migration	10	Glial cells	[4]
S-(-)equol	eNOS stimulation	100	Endothelial cells	[4]

GPER Agonist-Induced Signaling Pathways

Activation of GPER by an agonist initiates a cascade of rapid intracellular signaling events, which are distinct from the classical genomic pathways of nuclear estrogen receptors. The major signaling pathways are depicted below.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A hallmark of GPER signaling is the transactivation of the EGFR. This process involves the activation of Src, a non-receptor tyrosine kinase, which in turn leads to the release of heparin-binding EGF-like growth factor (HB-EGF). HB-EGF then binds to and activates EGFR, triggering downstream pathways such as the MAPK/ERK and PI3K/Akt cascades, which are crucial for cell proliferation, survival, and migration.

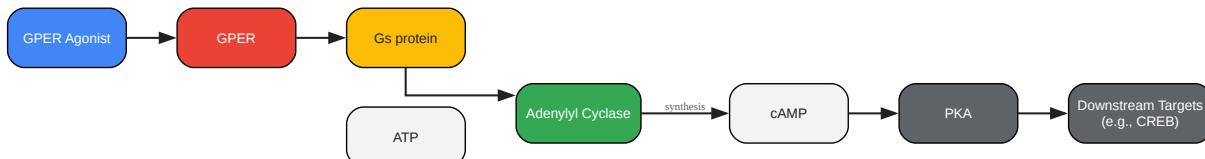


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Figure 1. EGFR Transactivation Pathway initiated by GPER agonists.

Cyclic AMP (cAMP) Production

GPER can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. cAMP, a ubiquitous second messenger, activates protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB, to modulate gene expression.

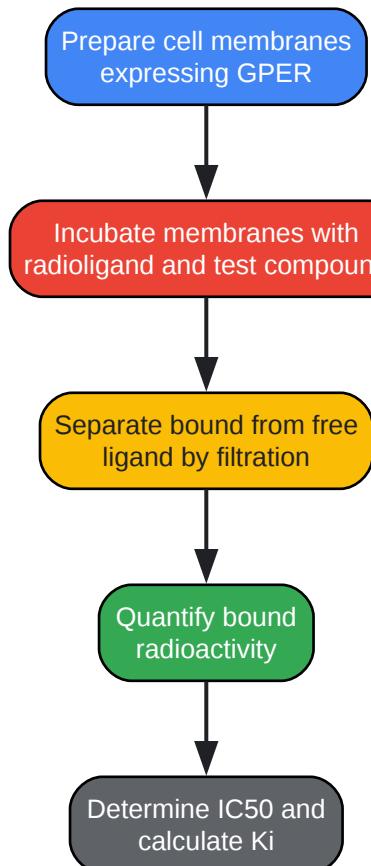
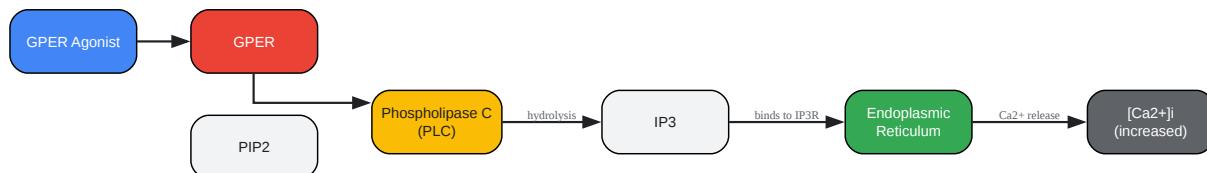


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Figure 2. GPER-mediated cAMP production signaling pathway.

Calcium Mobilization

GPER activation can also lead to a rapid increase in intracellular calcium concentration ($[Ca^{2+}]_i$). This is often mediated through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.



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